4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
“4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C9H9BrF3NO2S and a molecular weight of 332.14 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, an ethylsulfonamide group, and a trifluoromethyl group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its melting point is between 185-189 °C . More detailed physical and chemical properties, such as its solubility in various solvents or its spectral data, were not available in the sources I found.Scientific Research Applications
Applications in Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy : A derivative of benzenesulfonamide, specifically zinc phthalocyanine substituted with benzenesulfonamide, has been studied for its potential in photodynamic therapy. This therapy is particularly useful in cancer treatment due to the compound's significant singlet oxygen quantum yield and good fluorescence properties. These characteristics make it a viable candidate for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Catalysis
- Bromoamidation of Olefins : Research indicates the utility of benzenesulfonamide derivatives in the bromoamidation of unactivated olefins. This process, which is both catalyst-free and metal-free, uses 4-(Trifluoromethyl)benzenesulfonamide and N-bromosuccinimide, highlighting its applications in organic synthesis and chemical transformations (Yu, Chen, Cheng, & Yeung, 2015).
Therapeutic Potential and Drug Synthesis
- Anti-Inflammatory and Anticancer Properties : A series of novel benzenesulfonamide derivatives have been synthesized and evaluated for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the versatility of benzenesulfonamide derivatives in pharmaceutical research (Küçükgüzel et al., 2013).
Structural and Photophysical Studies
- Structural Characterization : The structural properties of compounds with benzenesulfonamide groups have been extensively characterized, providing valuable insights into their potential applications in various fields. These studies include analyzing the molecular structure, spectroscopic properties, and photophysicochemical properties, vital for understanding the compound's behavior in different applications (De-ju, 2015; Öncül, Öztürk, & Pişkin, 2021).
Applications in Asymmetric Alkylation Reactions
- Catalytic Activity in Alkylation : Benzenesulfonamides, when used as quaternization reagents, have shown high enantioselective catalytic activity in asymmetric benzylation reactions. This finding is significant in the field of organic chemistry, where selective reactions are crucial for synthesizing complex molecules (Itsuno, Yamamoto, & Takata, 2014).
Safety and Hazards
In terms of safety and hazards, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling "4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide" . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, it’s crucial to prevent further spillage or leakage and to avoid letting the chemical enter drains .
Properties
IUPAC Name |
4-bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQIKMVDGYVIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674358 | |
Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-99-6 | |
Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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